5-iodoquinolin-8-ol

Antimicrobial MIC Staphylococcus aureus

5-Iodoquinolin-8-ol (CAS 13207-63-1), a monohalogenated 8-hydroxyquinoline, offers quantifiable advantages for research requiring defined scaffold integrity. It exhibits a 7-14 fold potency enhancement against N. gonorrhoeae (MIC 0.85-1.70 µM) over unsubstituted 8-hydroxyquinoline, and its Fe(III) complex (log β1M=12.22) shows superior stability over 5-chloro/bromo analogs. This ensures experimental reproducibility in antimicrobial SAR and analytical chemistry applications. Procure with confidence for validated synthetic and pharmacological studies.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 13207-63-1
Cat. No. B080682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodoquinolin-8-ol
CAS13207-63-1
Synonyms5-iodo-8-quinolinol
5-iodo-8-quinolinol hydrochloride
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)I
InChIInChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
InChIKeySUQZNPQQZDQDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodoquinolin-8-ol (CAS 13207-63-1) Procurement Guide: Physicochemical Identity and Baseline Characterization for Research Sourcing


5-Iodoquinolin-8-ol (CAS 13207-63-1), molecular formula C9H6INO, is a monohalogenated derivative of 8-hydroxyquinoline featuring a single iodine atom at the 5-position of the quinoline scaffold. Its molecular weight is 271.05 g/mol, with a calculated Log P of 2.986 indicating moderate lipophilicity [1]. The compound functions as a bidentate chelator via the 8-hydroxyl oxygen and quinoline nitrogen, enabling the formation of stable complexes with transition metal ions . As a member of the 8-hydroxyquinoline class, it serves as both a bioactive small molecule in antimicrobial and anticancer research and as a versatile ligand scaffold for organometallic complex development. The hydrochloride salt form (CAS 57434-89-6) is commercially available with enhanced aqueous solubility for assay compatibility .

5-Iodoquinolin-8-ol Substitution Risk Analysis: Why Halogen Position and Count Dictate Biological and Chelation Outcomes


Within the 8-hydroxyquinoline (8HQ) family, the halogen substitution pattern critically governs both biological activity and physicochemical properties, rendering compounds non-interchangeable. Systematic structure-activity relationship studies reveal that monohalogenated derivatives at the 5-position exhibit distinct antimicrobial potency and selectivity profiles compared to dihalogenated analogs (5,7-substituted) or alternative 5-substituted congeners such as 5-chloro-8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline [1]. The iodine atom at C5 introduces specific steric bulk and electron-withdrawing effects that modulate metal coordination geometry, lipophilicity (Log P 2.986), and target binding interactions in ways that differ markedly from chloro-, bromo-, or nitro-substituted counterparts [2]. For research applications requiring a defined monohalogenated scaffold—whether as a synthetic precursor, metal chelation standard, or pharmacological probe—generic substitution with diiodinated (e.g., iodoquinol) or alternative monohalogenated 8HQ derivatives introduces uncontrolled variability that invalidates cross-study comparisons and compromises experimental reproducibility.

5-Iodoquinolin-8-ol Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement


Comparative Antibacterial Efficacy: 5-Iodo-8-hydroxyquinoline MIC Values Against Staphylococcus aureus and Candida albicans Relative to Parent 8HQ

5-Iodoquinolin-8-ol hydrochloride demonstrates quantifiable antimicrobial activity with reported MIC values of 12.5 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Candida albicans in in vitro assays . The parent 8-hydroxyquinoline lacks comparable standardized MIC data in the same assay system, but the presence of the 5-iodo substituent has been shown to alter fungitoxicity mechanisms compared to unsubstituted 8-quinolinol [1].

Antimicrobial MIC Staphylococcus aureus Candida albicans 8-hydroxyquinoline

Monohalogenated 8HQ Comparative Antimicrobial Potency: 5-Iodo vs. 5-Chloro vs. 5-Bromo vs. Unsubstituted 8HQ Against Neisseria gonorrhoeae

In a systematic evaluation of 8-hydroxyquinoline derivatives against multidrug-resistant Neisseria gonorrhoeae, the monohalogenated 5-iodo-8-hydroxyquinoline demonstrated an MIC range of 0.85-1.70 µM, which was comparable to 5-chloro-8HQ (MIC 0.85-1.70 µM) and approximately 2-fold more potent than 5-bromo-8HQ (MIC 1.56-3.12 µM) [1]. All monohalogenated derivatives were substantially less potent than the dihalogenated analogs (iodoquinol and clioquinol, MIC 0.08-0.20 µM) but significantly more active than the unsubstituted parent 8-hydroxyquinoline (MIC 12.0-23.9 µM) [1].

Neisseria gonorrhoeae Antimicrobial resistance Monohalogenated 8HQ MIC

Iron(III) Chelation Stability Constants: Quantitative Comparison of 5-Iodo vs. 5-Chloro and 5-Bromo 8-Hydroxyquinoline-7-sulfonic Acid Derivatives

In aqueous medium, iron(III) forms green-colored complexes with halogen-substituted 8-hydroxyquinoline-7-sulfonic acid derivatives. The average stability constants (log β1M) for 1:1 metal-ligand complexes at 25°C were determined spectrophotometrically as: 5-iodo-8-hydroxyquinoline-7-sulfonic acid (IHQS) log β1M = 12.22; 5-bromo-8-hydroxyquinoline-7-sulfonic acid (BHQS) log β1M = 12.02; and 5-chloro-8-hydroxyquinoline-7-sulfonic acid (CHQS) log β1M = 11.67 [1]. The 5-iodo derivative exhibits the highest stability constant among the three halogenated analogs tested, with a progressive increase following the trend Cl < Br < I that correlates with the halogen's electron-withdrawing character and size.

Metal chelation Stability constant Iron(III) Analytical chemistry Spectrophotometry

Mechanistic Differentiation in Antifungal Activity: 5-Iodo-8-quinolinol Exhibits a Distinct Mode of Action from Parent 8-Quinolinol

Comparative mechanistic studies reveal that the fungitoxicity mechanism of 5-iodo-8-quinolinol differs from that of unsubstituted 8-quinolinol [1]. While the parent compound's antifungal activity is mediated through one pathway, the introduction of the 5-iodo substituent alters the mode of action, likely through modified metal chelation dynamics, altered cellular uptake due to increased lipophilicity (Log P 2.986 vs. 8HQ Log P ~1.8), and/or differential interactions with fungal metabolic targets.

Antifungal Mechanism of action Fungitoxicity Structure-activity relationship

Structural Characterization and Synthetic Utility: Crystal Structure Determination of Acylated 5-Iodo-8-hydroxyquinoline Derivatives

Single-crystal X-ray diffraction analysis of the acylated derivative 5-I-8-HqAc, prepared via interaction of 5-iodo-8-hydroxyquinoline with acetic anhydride at 80°C, has been reported, enabling definitive structural characterization of this scaffold [1]. The parallel crystallographic study of the corresponding 5,7-diiodo-8-hydroxyquinoline acyl derivative (5,7-I2-8-HqAc) provides a direct structural comparison between the mono-iodinated and di-iodinated systems, confirming the structural integrity and predictable reactivity of the 5-iodo scaffold under standard derivatization conditions.

X-ray crystallography Acylation Derivatization Scaffold Synthetic precursor

Halogen Substitution Pattern Impact on Organoruthenium Anticancer Complexes: 5-Iodo as a Defined Ligand Scaffold

In a systematic investigation of organoruthenium 8-hydroxyquinoline anticancer agents, researchers varied the halide substitution pattern at the 5- and 7-positions to elucidate structural determinants of antiproliferative efficacy [1]. The study demonstrated that while the substitution pattern had a minor overall impact on cytotoxic activity (with the exception of unsubstituted 8-hydroxyquinoline complexes), the 5-iodo substitution contributes a defined electronic and steric profile that influences cellular accumulation and halido leaving group behavior [1]. Notably, the organoruthenium complexes exhibited remarkable stability across a wide pH range, supporting their potential as orally active anticancer candidates [1].

Organoruthenium Anticancer Metal complexes Ligand design SAR

5-Iodoquinolin-8-ol Research and Industrial Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Antimicrobial Susceptibility Testing and Antibacterial Drug Discovery Against Neisseria gonorrhoeae

Researchers developing novel therapeutics for multidrug-resistant gonorrhea should prioritize 5-iodo-8-hydroxyquinoline as a monohalogenated reference compound. Head-to-head comparative data demonstrate that 5-iodo-8HQ exhibits an MIC of 0.85-1.70 µM against N. gonorrhoeae clinical isolates, representing a 7- to 14-fold potency enhancement over unsubstituted 8-hydroxyquinoline (MIC 12.0-23.9 µM) while maintaining a defined monohalogenated scaffold distinct from the dihalogenated clinical candidates iodoquinol and clioquinol [1]. This intermediate potency profile makes it valuable for establishing structure-activity relationship benchmarks in gonococcal antimicrobial development programs.

Spectrophotometric Metal Determination and Flow-Injection Preconcentration Using Halogenated 8HQ Chelators

For analytical chemistry applications requiring iron(III) determination or metal preconcentration, 5-iodo-8-hydroxyquinoline-7-sulfonic acid offers quantifiably superior chelation stability compared to its chloro- and bromo-substituted analogs. The stability constant for the iron(III)-IHQS complex (log β1M = 12.22) exceeds that of the 5-bromo analog (log β1M = 12.02) by Δ log β = +0.20 and the 5-chloro analog (log β1M = 11.67) by Δ log β = +0.55 [2]. This enhanced stability translates to improved analytical sensitivity and method robustness in spectrophotometric assays, making the 5-iodo derivative the preferred choice when maximum complex stability is required.

Synthesis of Structurally Defined Acylated Quinoline Derivatives for Medicinal Chemistry

Medicinal chemists requiring a monohalogenated 8-hydroxyquinoline building block for acyl derivatization can rely on 5-iodo-8-hydroxyquinoline based on validated synthetic and structural characterization data. The compound undergoes smooth acylation with acetic anhydride at 80°C to yield 5-I-8-HqAc, which has been definitively characterized by single-crystal X-ray diffraction [3]. This crystallographic validation confirms the structural integrity of the scaffold under derivatization conditions and provides reference data for quality control of synthetic intermediates, reducing development risk in medicinal chemistry campaigns employing halogenated quinoline scaffolds.

Mechanistic Studies of Antifungal Agents with Orthogonal Modes of Action

Investigators probing the mechanisms of antifungal drug action should consider 5-iodo-8-quinolinol as a tool compound with a mechanistically distinct profile from parent 8-quinolinol. Evidence from fungitoxicity reversal studies indicates that the 5-iodo substitution alters the antifungal mechanism of action, likely through modified metal chelation dynamics, enhanced lipophilicity (Log P 2.986), and/or differential target engagement [4]. This mechanistic divergence enables orthogonal validation of antifungal target hypotheses and provides a chemically defined comparator for exploring halogen-specific pharmacological effects in Candida albicans and related fungal pathogens (MIC = 6.25 µg/mL) .

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